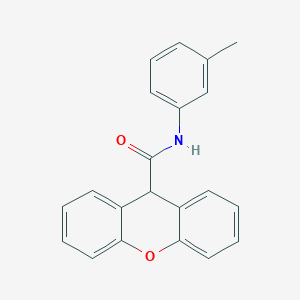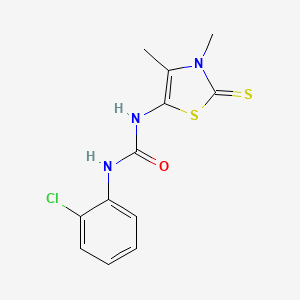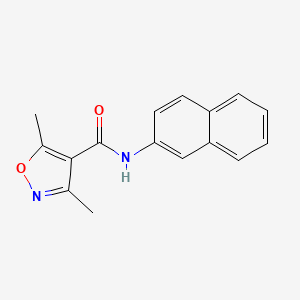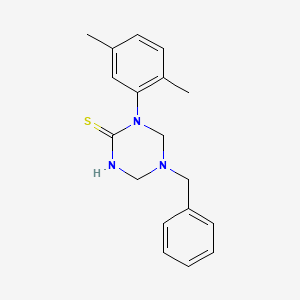
N-(3-methylphenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals known for their complex molecular structures and potential applications in materials science and organic chemistry. While specific information on "N-(3-methylphenyl)-9H-xanthene-9-carboxamide" is limited, insights can be drawn from related compounds, such as xanthene derivatives, which have been extensively studied for their unique properties and applications.
Synthesis Analysis
Xanthene derivatives, including those similar to the compound of interest, are synthesized through various chemical reactions, including nucleophilic substitution and polycondensation processes. For instance, new aromatic polyamides containing xanthene units and methyl pendant groups have been synthesized from specific dicarboxylic acids and aromatic diamines, demonstrating the complex synthetic routes involved in producing these compounds (Guo et al., 2015).
Molecular Structure Analysis
Xanthene-based compounds often feature complex molecular architectures that impact their physical and chemical properties. For example, the structural analysis of 9-(2-Methylphenyl)-3,4,5,6,9,10-hexahydroxanthene-1,8(2H,7H)-dione has provided insights into the xanthene system's conformation and the influence of aromatic substituents on the molecule's geometry (Brito-Arias et al., 1999).
Chemical Reactions and Properties
Xanthene derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the regioselective carboxylation of xanthenones with manganese(III) acetate demonstrates the reactivity of these compounds and their potential for functional group modification (Nishino & Kurosawa, 1983).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of xanthene derivatives, including reactivity and interaction with various chemical agents, are essential for understanding their behavior and potential applications. Studies on the synthesis and characterization of novel aliphatic–aromatic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups reveal the incorporation of magnetic nanoparticles into polymer matrices, indicating the versatile chemical functionality of these compounds (Moghanian et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-14-7-6-8-15(13-14)22-21(23)20-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)20/h2-13,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIQLCOJZXRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)

![4,6-dimethyl-2-[(2-methylphenyl)amino]nicotinonitrile](/img/structure/B5630783.png)

![3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)
![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)


![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-allyl-6-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B5630818.png)